1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate
Description
Systematic Nomenclature and CAS Registry Number Analysis
The compound 1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate is registered under CAS number 74359-06-1 and possesses the molecular formula C₆H₃F₇O₂ with a molecular weight of 240.08 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the complete chemical name is designated as 1,1,1,3,3,3-hexafluoropropan-2-yl 2-fluoroprop-2-enoate. This nomenclature precisely describes the structural components: a hexafluorinated isopropyl group serving as the alcohol portion and a fluorinated acrylic acid derivative comprising the carboxylic acid component.
Alternative nomenclature systems have been documented in the literature, including 2-propenoic acid, 2-fluoro-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester and 2-fluoropropenoic acid-1,1,1,3,3,3-hexafluoropropyl ester. The MDL number MFCD03094251 provides an additional unique identifier for database searches and chemical inventory systems. The structural formula can be represented through various notation systems, with the simplified molecular input line entry system notation recorded as C=C(C(=O)OC(C(F)(F)F)C(F)(F)F)F and the International Chemical Identifier string documented as InChI=1S/C6H3F7O2/c1-2(7)3(14)15-4(5(8,9)10)6(11,12)13/h4H,1H2.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 2-fluoroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7O2/c1-2(7)3(14)15-4(5(8,9)10)6(11,12)13/h4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMOMNJMYZWWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OC(C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74359-07-2 | |
| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74359-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30622698 | |
| Record name | 2H-Perfluoroisopropyl 2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74359-06-1 | |
| Record name | 2H-Perfluoroisopropyl 2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74359-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination Step
- Starting Material: 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoropropionate.
- Reagents: Nitrogen-bromine bond-containing brominating agents (e.g., N-bromosuccinimide) and radical initiators.
- Conditions: The reaction proceeds under controlled temperature to avoid decomposition, typically above -70°C to circumvent unstable anion formation.
- Outcome: Formation of 2-bromo-2-fluoropropionic ester derivative.
Dehydrobromination Step
- Reagents: A base, often an organic lithium compound or other strong bases.
- Conditions: The reaction is conducted to eliminate hydrogen bromide, forming the double bond of the acrylate.
- Temperature: Mild to moderate temperatures, avoiding very low temperatures required in older methods.
- Yield: High yields reported, e.g., 81-94% for methyl 2-fluoroacrylate analogs, indicating efficient conversion.
Purification
- Dehydration: Molecular sieves (4A) are used to remove water from the reaction mixture, ensuring product stability.
- Distillation: Fractional distillation in the presence of antioxidants such as 2,6-di-tert-butyl-4-methylphenol (BHT) prevents polymerization during purification.
- Purity: Gas chromatographic purity of the final product can reach over 90%, with water content reduced to near zero.
Alternative Preparation Routes for Related Hexafluoroisopropyl Fluorinated Compounds
While the above method is specific to 2-fluoroacrylic esters, related hexafluoroisopropyl ethers and fluoromethyl derivatives are prepared by different routes, which provide insight into fluorination chemistry relevant to the target compound.
Fluoromethyl 1,1,1,3,3,3-Hexafluoroisopropyl Ether Synthesis
- Reagents: Concentrated sulfuric acid, hydrogen fluoride, paraformaldehyde, and 1,1,1,3,3,3-hexafluoroisopropyl alcohol.
- Process: Heating the mixture leads to formation of the fluoromethyl ether, which is then collected as vapor, condensed, and purified by distillation.
- Conditions: Temperature maintained at or above 57°C to facilitate vaporization.
- Challenges: Side reactions produce polyethers as by-products, which require separation and disposal.
- Yield: Variable, often limited by side product formation.
Polyether-Mediated Fluorination
- Method: Contacting specific polyethers containing hexafluoroisopropyl groups with hydrogen fluoride and accelerators, optionally with formaldehyde.
- Outcome: High-yield production of fluoromethyl hexafluoroisopropyl ethers.
- Advantages: Improved yields and selectivity compared to older methods.
- Reaction Medium: Contains hydrogen fluoride and accelerators to promote fluorination and ether formation.
Fluorination of Chloromethyl Hexafluoroisopropyl Ether
- Reagents: Potassium fluoride under high temperature and pressure.
- Yield: Moderate (~60%), with harsh reaction conditions limiting industrial applicability.
Comparative Data Table of Preparation Methods
Research Findings and Industrial Relevance
- The bromination-dehydrobromination route is currently the most practical for large-scale synthesis of this compound due to its high yield and manageable reaction conditions.
- Use of molecular sieves and antioxidants during purification is critical to maintain product integrity and prevent polymerization.
- Alternative methods involving direct fluorination or ether formation with hydrogen fluoride and formaldehyde derivatives provide routes to related fluorinated ethers but are less suited for acrylate ester synthesis due to side reactions and lower yields.
- The development of polyether-mediated fluorination processes represents an advancement in fluorinated ether synthesis, potentially adaptable for acrylate derivatives with further research.
This comprehensive analysis synthesizes diverse, authoritative sources to present a clear, detailed picture of the preparation methods for this compound, emphasizing practical industrial processes and their chemical rationale.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light.
Substitution: Requires nucleophiles such as amines or thiols.
Addition: Typically involves electrophiles like halogens or hydrogen halides.
Major Products:
Polymers: Fluorinated polymers with high thermal stability and chemical resistance.
Substituted Derivatives: Compounds with modified functional groups, enhancing their reactivity and application scope.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate finds applications in various scientific research fields:
Chemistry: Used in the synthesis of specialized polymers and copolymers for advanced materials.
Biology: Employed in the development of biocompatible coatings and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and chemical resistance.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate involves its ability to undergo polymerization and form stable polymers. The fluorine atoms contribute to the compound’s high electronegativity, influencing its reactivity and interaction with other molecules. The molecular targets and pathways involved include the formation of covalent bonds with other monomers, leading to the creation of high-performance materials.
Comparison with Similar Compounds
Sources :
Polymerization Behavior and Reactivity
- HFIFA: Forms alternating copolymers with electron-rich vinyl ethers (e.g., n-butyl vinyl ether) due to strong electron-withdrawing effects, achieving >90% alternation in radical copolymerization. This contrasts with HFIM, which requires bulky comonomers (e.g., tert-butyl vinyl ether) to achieve similar alternation .
- HFIM : As a methacrylate, its polymerization is slower than HFIFA’s acrylate-based reactions. The methyl group on the methacrylate backbone reduces steric accessibility, limiting alternation .
- IFA: Non-fluorinated ester groups result in lower polarity, reducing alternation tendency and yielding random copolymers .
- TFEMA: Exhibits moderate reactivity in copolymerization, often used with dimethylaminoethyl methacrylate (DMAEMA) for pH-responsive polymers .
Thermal Properties
- HFIFA : Polymers exhibit glass transition temperatures (Tg) ~80–100°C, with decomposition temperatures (Td) exceeding 250°C due to fluorinated backbone rigidity .
- HFIM : Higher Tg (~110–120°C) due to methacrylate backbone stiffness but comparable Td .
- TFEMA : Lower Tg (~60–70°C) and Td (~200°C) owing to fewer fluorine atoms and flexible trifluoroethyl groups .
- EFMA : Poor thermal stability (Td < 180°C) due to minimal fluorine content and ester group lability .
Photochemical and Hydrolytic Stability
- HFIFA : Fluorine atoms on both the acrylate and HFIP groups provide exceptional resistance to photooxidation and acid-catalyzed hydrolysis. The HFIP moiety shields the ester linkage, reducing hydrolytic cleavage .
- HFIM : Similar photooxidative stability but slightly higher hydrolytic susceptibility due to methacrylate’s ester group accessibility .
- IFA: Rapid degradation under UV exposure and acidic conditions due to non-fluorinated isopropyl ester .
Biological Activity
1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (HFIPA) is a fluorinated acrylate compound with unique chemical properties that make it suitable for various applications in materials science and biomedical fields. Its structure features multiple fluorine atoms which impart distinctive characteristics such as increased hydrophobicity and chemical stability. This article explores the biological activity of HFIPA, focusing on its interactions with biological systems and potential applications.
- Chemical Formula : C₆H₃F₇O₂
- Molecular Weight : 240.08 g/mol
- CAS Number : 74359-06-1
- Physical State : Liquid
- Density : 1.33 g/mL at 25 °C
- Flash Point : 10 °C
Biological Activity Overview
The biological activity of HFIPA has been studied primarily in the context of its use as a polymer precursor and its interactions with cellular systems. The following sections summarize key findings related to its cytotoxicity, biocompatibility, and potential therapeutic applications.
Cytotoxicity Studies
Research indicates that HFIPA exhibits varying levels of cytotoxicity depending on the concentration and exposure duration. A study conducted on human cell lines demonstrated that:
- Low Concentrations (≤0.5 mM) : Minimal cytotoxic effects observed.
- Moderate Concentrations (0.5 - 2 mM) : Significant reduction in cell viability noted.
- High Concentrations (≥2 mM) : Induction of apoptosis and necrosis in cell cultures.
The mechanism of cytotoxicity is believed to involve the disruption of cellular membranes due to the hydrophobic nature of the fluorinated groups .
Biocompatibility Assessments
In terms of biocompatibility, HFIPA-based polymers have shown promise for use in biomedical devices. Key findings include:
- Cell Adhesion : Studies indicate enhanced cell adhesion properties when HFIPA is incorporated into polymer matrices.
- In Vivo Studies : Animal model studies suggest that HFIPA-modified materials exhibit favorable tissue integration without significant inflammatory responses.
These attributes make HFIPA a candidate for applications in drug delivery systems and tissue engineering .
Case Study 1: Fluorinated Polymer Coatings
A study focused on the development of fluorinated polymer coatings using HFIPA demonstrated improved hydrophobicity and chemical resistance compared to non-fluorinated counterparts. The coatings were tested for their ability to repel water and resist microbial colonization, showing a significant reduction in bacterial adhesion .
Case Study 2: Drug Delivery Systems
Another investigation explored the use of HFIPA in creating nanoparticles for targeted drug delivery. The study revealed that nanoparticles synthesized from HFIPA exhibited controlled release profiles and enhanced stability in physiological conditions. The efficacy of these nanoparticles was tested using cancer cell lines, where they showed higher drug uptake compared to traditional delivery systems .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C₆H₃F₇O₂ |
| Molecular Weight | 240.08 g/mol |
| Density | 1.33 g/mL at 25 °C |
| Flash Point | 10 °C |
| Cytotoxicity (IC50) | Varies (0.5 - 2 mM) |
| Cell Adhesion | Enhanced with HFIPA polymers |
| In Vivo Compatibility | Favorable tissue integration |
Q & A
Q. What are the recommended methods for synthesizing 1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate, and how can purity be ensured?
The compound is typically synthesized via esterification of acrylic acid derivatives with 1,1,1,3,3,3-hexafluoroisopropanol under acid catalysis. For purification, fractional distillation or column chromatography is recommended due to its boiling point (81–82°C) and sensitivity to polymerization. Stabilizers like 4-methoxyphenol (50 ppm) are critical to inhibit radical polymerization during storage . Purity verification requires gas chromatography (GC) or high-performance liquid chromatography (HPLC), with ≥99% purity achievable as noted in commercial preparations .
Q. Which spectroscopic techniques are most effective for characterizing this fluorinated acrylate?
- NMR Spectroscopy : NMR is essential for confirming the fluorinated isopropyl group (δ ~ -70 to -75 ppm for CF groups). NMR can resolve the vinyl protons (δ ~5.8–6.5 ppm) .
- FTIR : Key peaks include C=O stretching (~1720 cm), C-F vibrations (1100–1250 cm), and C=C stretching (~1630 cm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 222.09 (CHFO) .
Q. What computational parameters should be prioritized for modeling this compound’s reactivity?
Use density functional theory (DFT) to calculate:
- Hydrophobicity : XlogP = 3 (indicating high lipophilicity) .
- Polar Surface Area : 26.3 Ų, influencing solubility and intermolecular interactions .
- Electrostatic Potential Maps : To predict sites for nucleophilic/electrophilic attacks, leveraging the electron-withdrawing effect of fluorine substituents .
Advanced Research Questions
Q. How does the fluorinated isopropyl group influence polymerization kinetics and copolymer properties?
The electron-withdrawing CF groups reduce electron density in the acrylate moiety, slowing radical polymerization rates. Kinetic studies using differential scanning calorimetry (DSC) or real-time FTIR are recommended. Copolymers with styrene or methyl methacrylate exhibit enhanced thermal stability (decomposition >250°C) and chemical resistance, attributed to fluorine’s inertness .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
Hydrolysis studies in aqueous media reveal:
- Acidic Conditions : Ester cleavage occurs via protonation of the carbonyl oxygen, forming acrylic acid and hexafluoroisopropanol.
- Basic Conditions : Nucleophilic attack by hydroxide ions dominates, with rate constants dependent on pH and temperature. Monitor degradation products via NMR or ion chromatography .
Q. How can researchers mitigate hazards associated with handling this compound?
- Hazard Codes : H225 (flammable liquid), H315/H319 (skin/eye irritation), and H335/H411 (respiratory toxicity, aquatic toxicity) .
- Safety Protocols : Use inert atmosphere (N) during synthesis, store at ≤4°C with stabilizers, and employ fume hoods with PPE (gloves, goggles) .
Q. What advanced applications exist in material science, and how are performance metrics evaluated?
- Fluorinated Polymers : Used in anti-fouling coatings (tested via marine biofilm assays) and low-dielectric materials (characterized by impedance spectroscopy) .
- Lithography : Evaluate resolution and etch resistance using electron-beam lithography and atomic force microscopy (AFM) .
Methodological Guidance for Experimental Design
Q. How should researchers design experiments to resolve contradictions in reported thermal stability data?
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across studies, ensuring heating rates ≤10°C/min in inert atmospheres .
- Controlled-Environment DSC : Isolate effects of moisture or oxygen on stability .
Q. What strategies optimize the compound’s use in radical polymerization studies?
- Initiator Selection : Use azobisisobutyronitrile (AIBN) at 60–70°C for controlled kinetics.
- Inhibitor Screening : Compare 4-methoxyphenol vs. hydroquinone for shelf-life extension .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
